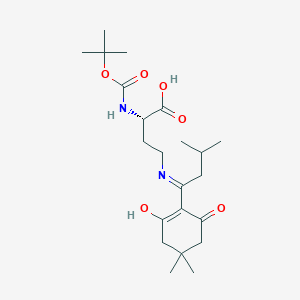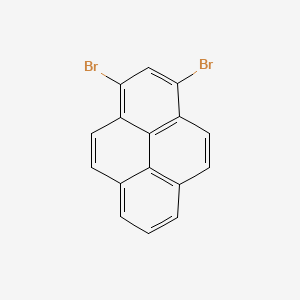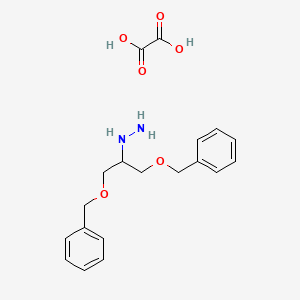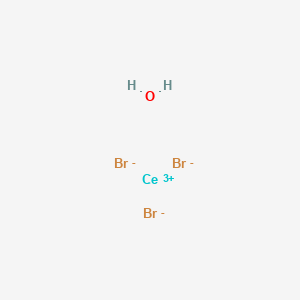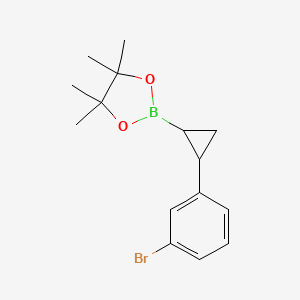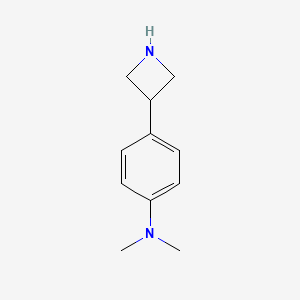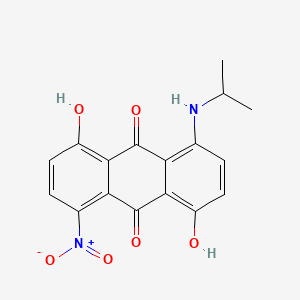
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes hydroxyl, amino, and nitro functional groups attached to the anthraquinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone typically involves multiple steps:
Amination: The amino group is introduced via a substitution reaction, where an appropriate amine (such as isopropylamine) reacts with the nitroanthraquinone intermediate.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives with additional carbonyl groups.
Reduction: Formation of aminoanthraquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with diverse functional groups.
科学的研究の応用
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to inhibition or activation of biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar structure but with different positions of hydroxyl and nitro groups.
1,5-Diaminoanthraquinone: Contains amino groups instead of hydroxyl groups.
2,5-Dihydroxy-1,4-benzenediacetic acid: Different core structure but similar functional groups.
Uniqueness
1,5-Dihydroxy-4-((1-methylethyl)amino)-8-nitroanthraquinone is unique due to its specific combination of hydroxyl, amino, and nitro groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
68808-55-9 |
|---|---|
分子式 |
C17H14N2O6 |
分子量 |
342.30 g/mol |
IUPAC名 |
1,5-dihydroxy-4-nitro-8-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H14N2O6/c1-7(2)18-8-3-5-10(20)14-12(8)16(22)15-11(21)6-4-9(19(24)25)13(15)17(14)23/h3-7,18,20-21H,1-2H3 |
InChIキー |
QUGVPYUFTHJBAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
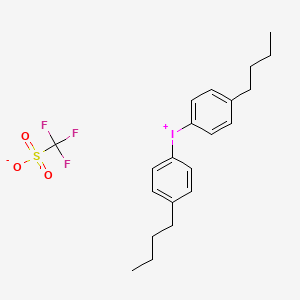
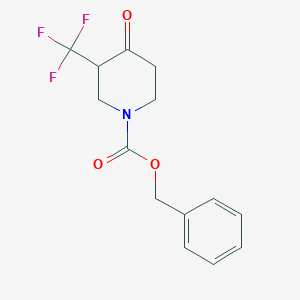
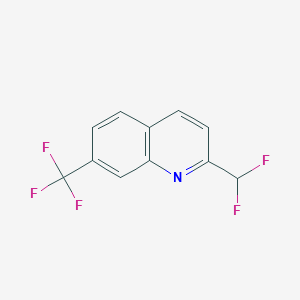
![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)

![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)
